Dibutyl phenyl phosphate
Overview
Description
Dibutyl phenyl phosphate is an organic compound with the molecular formula C14H23O4P. It is a clear, slightly yellow liquid at room temperature and has a characteristic butane-like odor . This compound is commonly used as a solvent in industrial applications and as a flame retardant additive in various materials .
Mechanism of Action
Target of Action
Dibutyl phenyl phosphate (DBPP) is primarily used as a solvent in industrial applications . .
Pharmacokinetics
It is known that dbpp is a clear, slightly yellow liquid at room temperatures . It has a solubility in water of 96 mg/L at 25°C , which may influence its bioavailability and distribution in the body.
Result of Action
Additional symptoms may include abdominal pain, nausea, vomiting, and diarrhea .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DBPP. It is stable under normal conditions of use . Heating to decomposition may result in the release of oxides of carbon and phosphorus . DBPP is readily biodegradable, and an accidental release of the substance may accumulate in the tissues of aquatic organisms .
Biochemical Analysis
Biochemical Properties
Dibutyl phenyl phosphate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound can disrupt normal neurotransmission, leading to various physiological effects. Additionally, this compound interacts with proteins involved in lipid metabolism, affecting the activity of enzymes like lipases and phospholipases .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This compound also affects gene expression by altering the transcriptional activity of genes involved in detoxification and stress response . Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and lipid metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in synapses. This results in prolonged stimulation of cholinergic receptors and subsequent physiological effects . Additionally, this compound can inhibit the activity of lipases and phospholipases by binding to their active sites, disrupting lipid metabolism and cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal conditions, but it can degrade over time, especially when exposed to heat and light. Long-term exposure to this compound has been shown to cause persistent oxidative stress and cellular damage in in vitro and in vivo studies . These effects can lead to chronic alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild physiological effects, such as slight alterations in enzyme activity and gene expression. At higher doses, it can induce significant toxic effects, including neurotoxicity, hepatotoxicity, and reproductive toxicity . Threshold effects have been observed, where certain dosages lead to a sudden increase in adverse effects, highlighting the importance of dose-dependent studies in understanding the toxicity of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and phospholipases, affecting the breakdown and synthesis of lipids. This compound can also influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, this compound can affect the expression of genes involved in metabolic pathways, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to plasma proteins, facilitating its distribution throughout the body. Additionally, this compound can interact with membrane transporters, affecting its uptake and efflux from cells . These interactions influence the localization and accumulation of this compound within specific tissues and organs .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and can accumulate in cellular organelles such as the endoplasmic reticulum and mitochondria. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is crucial for its interactions with enzymes and other biomolecules, ultimately determining its biochemical and cellular effects .
Preparation Methods
Dibutyl phenyl phosphate can be synthesized through several methods. One common synthetic route involves the esterification of phosphoric acid with butanol and phenol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . Industrial production methods often involve continuous processes with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Dibutyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be partially oxidized by oxidizing agents, leading to the release of toxic phosphorus oxides.
Substitution: It can participate in substitution reactions, particularly with alcohols and amines, to form different phosphate esters.
Common reagents used in these reactions include molecular iodine, hydrogen peroxide, and various catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibutyl phenyl phosphate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dibutyl phenyl phosphate can be compared with other similar compounds, such as:
Dibutyl phosphate: Similar in structure but lacks the phenyl group, making it less effective as a flame retardant.
Triphenyl phosphate: Contains three phenyl groups, providing higher thermal stability but lower solubility in organic solvents.
These comparisons highlight the unique properties of this compound, such as its balance between thermal stability and solubility, making it a versatile compound for various applications.
Properties
IUPAC Name |
dibutyl phenyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O4P/c1-3-5-12-16-19(15,17-13-6-4-2)18-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICSVBJRVMLQNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23O4P | |
Record name | DIBUTYLPHENYL PHOSPHATE | |
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DSSTOX Substance ID |
DTXSID50873428 | |
Record name | Dibutyl phenyl phosphate | |
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Molecular Weight |
286.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibutylphenyl phosphate is a clear colorless liquid. (NTP, 1992), Liquid, Clear slightly yellow liquid; [HSDB] Very low solubility in water; [ACGIH] | |
Record name | DIBUTYLPHENYL PHOSPHATE | |
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Record name | Phosphoric acid, dibutyl phenyl ester | |
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Boiling Point |
131-132 °C | |
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Flash Point |
greater than 200 °F (NTP, 1992), 177 °C, 129 °C (closed cup); 177 °C (open cup) | |
Record name | DIBUTYLPHENYL PHOSPHATE | |
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Record name | DIBUTYL PHENYL PHOSPHATE | |
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Solubility |
less than 1 mg/mL at 72.5 °F (NTP, 1992), In water, 96.0 mg/L at 25 °C, Very low solubility in water | |
Record name | DIBUTYLPHENYL PHOSPHATE | |
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Record name | DIBUTYL PHENYL PHOSPHATE | |
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Density |
1.0691 at 25 °C/25 °C | |
Record name | DIBUTYL PHENYL PHOSPHATE | |
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Vapor Pressure |
0.007 [mmHg], VP: 0.007 torr at 25 °C | |
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Color/Form |
Clear slightly yellow liquid | |
CAS No. |
2528-36-1 | |
Record name | DIBUTYLPHENYL PHOSPHATE | |
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Record name | Phosphoric acid, dibutyl phenyl ester | |
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Record name | DIBUTYL PHENYL PHOSPHATE | |
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Retrosynthesis Analysis
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